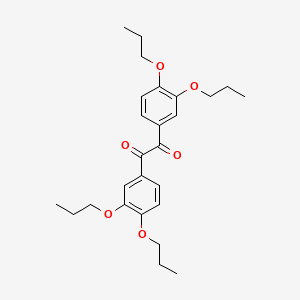
Bis(3,4-dipropoxyphenyl)ethane-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(3,4-dipropoxyphenyl)ethane-1,2-dione is an organic compound belonging to the class of α-dicarbonyl compounds These compounds are characterized by the presence of two carbonyl groups (C=O) on adjacent carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis(3,4-dipropoxyphenyl)ethane-1,2-dione typically involves the condensation of 3,4-dipropoxybenzaldehyde with an appropriate reagent to form the desired diketone. One common method is the benzoin condensation, which involves the use of cyanide ions as a catalyst. The reaction conditions usually require a solvent such as ethanol or methanol and a controlled temperature to ensure the formation of the diketone.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient catalytic systems and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: Bis(3,4-dipropoxyphenyl)ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone into corresponding alcohols or hydrocarbons.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed:
Oxidation: Carboxylic acids or quinones.
Reduction: Alcohols or hydrocarbons.
Substitution: Nitro or halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Bis(3,4-dipropoxyphenyl)ethane-1,2-dione has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme inhibition and protein cross-linking.
Industry: It is utilized in the production of materials with specific optical and electronic properties, such as photoconductive materials and display technologies
Wirkmechanismus
The mechanism of action of Bis(3,4-dipropoxyphenyl)ethane-1,2-dione involves its interaction with molecular targets through its carbonyl groups. These groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the inhibition of enzyme activity or the formation of cross-linked protein structures. The compound’s ability to undergo various chemical reactions also allows it to participate in complex biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
1,2-Bis(3,4-dimethoxyphenyl)ethane-1,2-dione: This compound has similar structural features but with methoxy groups instead of propoxy groups.
1,2-Bis(diphenylphosphino)ethane: Although structurally different, it shares some chemical reactivity due to the presence of phosphorus atoms.
Uniqueness: Bis(3,4-dipropoxyphenyl)ethane-1,2-dione is unique due to its specific propoxy substituents, which can influence its solubility, reactivity, and interaction with other molecules. These properties make it particularly valuable in applications requiring specific chemical and physical characteristics .
Eigenschaften
CAS-Nummer |
138145-22-9 |
|---|---|
Molekularformel |
C26H34O6 |
Molekulargewicht |
442.5 g/mol |
IUPAC-Name |
1,2-bis(3,4-dipropoxyphenyl)ethane-1,2-dione |
InChI |
InChI=1S/C26H34O6/c1-5-13-29-21-11-9-19(17-23(21)31-15-7-3)25(27)26(28)20-10-12-22(30-14-6-2)24(18-20)32-16-8-4/h9-12,17-18H,5-8,13-16H2,1-4H3 |
InChI-Schlüssel |
XXYMFKRCNGLRMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=C(C=C(C=C1)C(=O)C(=O)C2=CC(=C(C=C2)OCCC)OCCC)OCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Silane, trimethyl[(trifluoromethyl)thio]-](/img/structure/B14282103.png)
![2-[(6-Hydroperoxy-6-oxohexyl)carbamoyl]benzoic acid](/img/structure/B14282109.png)
![6-[6-(4-Fluorophenyl)-4-phenylpyridin-2-yl]oxyhexanoic acid](/img/structure/B14282117.png)

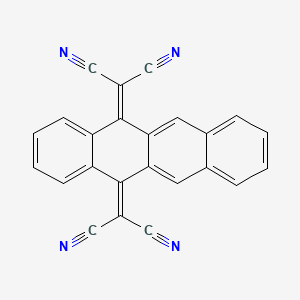
![N-[2-(2-Bromo-3-methoxy-3-phenylpropanoyl)phenyl]acetamide](/img/structure/B14282129.png)
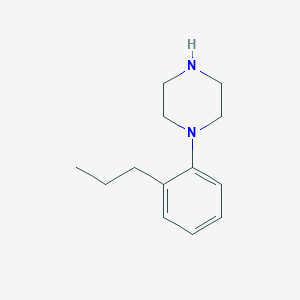
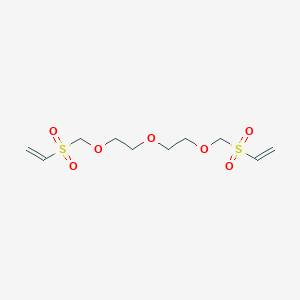
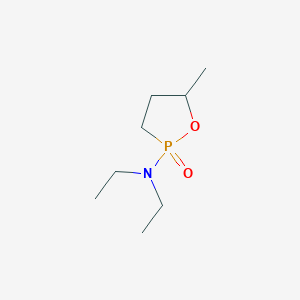
![Bis[(oxiran-2-yl)methyl] pentanedioate](/img/structure/B14282145.png)

![Benzoic acid, 2-[(2-carboxyethyl)amino]-3,5-dichloro-](/img/structure/B14282152.png)

![Phenyl {3-[(pyridin-4-yl)carbamoyl]phenyl}carbamate](/img/structure/B14282164.png)
